

Physical and chemical properties of TTAB powder

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Compound of Interest

Compound Name: *Tetradecyltrimethylammonium
bromide*

Cat. No.: *B1668421*

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An In-depth Technical Guide to the Physical and Chemical Properties of
Tetradecyltrimethylammonium Bromide (TTAB) Powder

Introduction

Tetradecyltrimethylammonium bromide (TTAB), also known as Myristyltrimethylammonium bromide, is a quaternary ammonium compound that functions as a cationic surfactant.^[1] Its amphiphilic nature, characterized by a long hydrophobic 14-carbon alkyl chain and a hydrophilic trimethylammonium head group, allows it to effectively reduce surface tension and form micelles in aqueous solutions.^{[1][2]} These properties make TTAB a versatile compound with significant utility in various industrial and laboratory settings, including as a phase transfer catalyst, an antimicrobial agent, and a template for the synthesis of nanomaterials.^{[1][2]} For drug development professionals, its role as an excipient in formulations and its application in micelle-based drug delivery systems are of particular interest.

This technical guide provides a comprehensive overview of the core physical and chemical properties of TTAB powder, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and application.

Core Physicochemical Properties

The fundamental properties of TTAB are summarized in the tables below.

Table 1: General and Chemical Properties of TTAB

Property	Value	Reference
Chemical Name	N,N,N-trimethyl-1-tetradecanaminium bromide	[3]
Synonyms	TTAB, TTABr, Myristyltrimethylammonium Bromide	[3][4]
CAS Number	1119-97-7	[3][5]
Molecular Formula	C ₁₇ H ₃₈ BrN	[2][5]
Molecular Weight	336.39 g/mol	[2][5]
Appearance	White to off-white crystalline solid or powder	[2][3][5]
Purity	≥98%	[3]
Hygroscopicity	Hygroscopic	[4][5]
Stability	Stable under recommended storage conditions	[4][5]
Storage	Store below +30°C in a dry place	[4][5][6]

Table 2: Physical Properties of TTAB

Property	Value	Reference
Melting Point	245-250 °C	[4][5]
Bulk Density	~600 kg/m ³	[4]
Critical Micelle Concentration (CMC)	3.56 - 4.39 mmol·kg ⁻¹ in water	[7][8]
pH (50g/L solution at 25°C)	4.0 - 6.0	[4][5]

Table 3: Solubility of TTAB

Solvent	Solubility	Reference
Water	20 g/100 mL; 100 g/L	[5]
Ethanol	33 mg/mL	[3][4]
Dimethyl Sulfoxide (DMSO)	16 mg/mL	[3][4]
Dimethylformamide (DMF)	2 mg/mL	[3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)	5 mg/mL	[3][4]
Methanol	Soluble	[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of TTAB powder. The following sections describe standard protocols for determining its key properties.

Determination of Melting Point (Capillary Method)

The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.[9]

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperature range from the point at which the substance first begins to melt (onset point) to the point at which it is completely molten (clear point) is recorded as the melting range.[10][11]

Methodology:

- **Sample Preparation:** Ensure the TTAB powder is completely dry, for instance by drying it in a vacuum desiccator over a desiccant.[11] Grind the sample into a fine, uniform powder using a mortar and pestle to ensure even heat distribution.[11][12]
- **Capillary Tube Loading:** Push the open end of a capillary tube into the powdered sample, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the

powder into the sealed end.[13] The final packed column of the sample should be 2-4 mm high.[11]

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]
- Heating and Observation:
 - If the approximate melting point is unknown, perform a rapid initial heating (10-20 °C/minute) to get an estimate.[12] Use a fresh sample for the accurate determination.
 - For the accurate measurement, begin heating rapidly to a temperature approximately 10-15 °C below the expected melting point.[13]
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10][11]
- Data Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T_1). Continue heating slowly and record the temperature at which the last solid crystal melts (T_2).[11] The melting point is reported as the range $T_1 - T_2$.

Determination of Solubility

Solubility can be determined through various methods. A common approach involves preparing saturated solutions and quantifying the dissolved solute.

Principle: A saturated solution is created by adding an excess amount of the solute (TTAB) to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Methodology:

- Sample Preparation: Add an excess amount of TTAB powder to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

- **Phase Separation:** Allow the undissolved solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.
- **Quantification:** Carefully withdraw a known volume of the clear supernatant. Determine the concentration of TTAB in the supernatant using an appropriate analytical technique. For a surfactant like TTAB, this could involve gravimetric analysis (evaporating the solvent and weighing the residue) or a spectroscopic or chromatographic method if a suitable chromophore exists or can be derivatized.
- **Calculation:** Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/mL).

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins.^[14] Above the CMC, physical properties of the solution, such as surface tension and conductivity, exhibit a distinct change in their dependence on concentration.^{[14][15]}

Principle: The CMC is identified by plotting a physical property of the surfactant solution against its concentration. The point at which the slope of this plot changes abruptly corresponds to the CMC.^{[15][16]}

Common Methodologies:

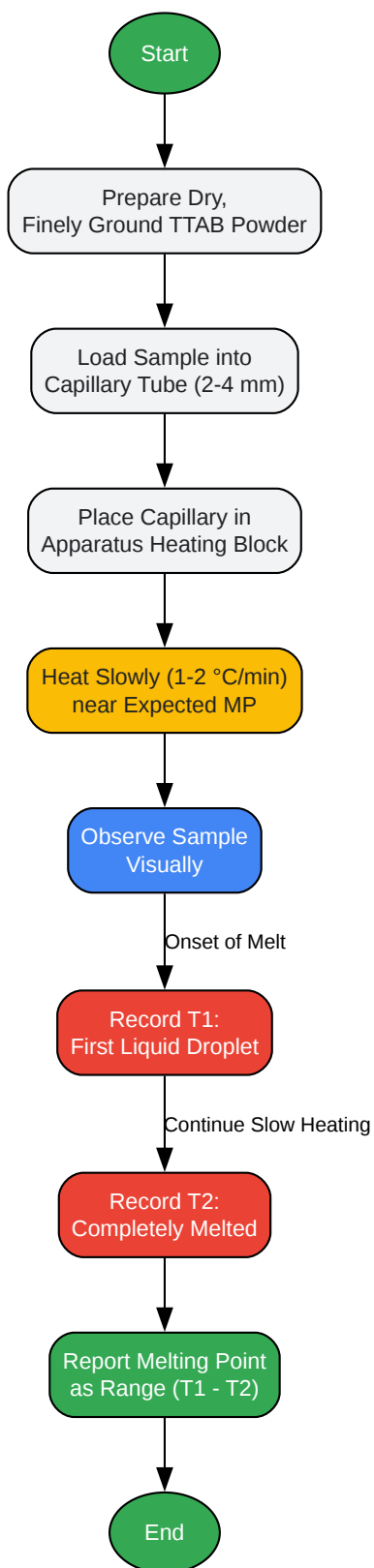
- **Surface Tension Method:**
 - Prepare a series of TTAB solutions in the desired solvent (typically water) with varying concentrations, spanning the expected CMC.
 - Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
 - Plot the surface tension (γ) as a function of the logarithm of the TTAB concentration ($\log C$).
 - The plot will typically show a steep decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point, where the

slope changes, is the CMC.[14][16]

- Conductivity Method:
 - Prepare a series of TTAB solutions of varying concentrations.
 - Measure the specific electrical conductivity of each solution using a conductivity meter.
 - Plot the specific conductivity versus the TTAB concentration.
 - The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.[14] This method is suitable for ionic surfactants like TTAB.
- Fluorescence Probe Method:
 - This sensitive method uses a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments. [16]
 - Prepare a series of TTAB solutions containing a constant, low concentration of the fluorescent probe.
 - Measure the fluorescence intensity of the solutions at specific emission wavelengths.
 - Plot a ratio of fluorescence intensities (e.g., I_1/I_3 for pyrene) against the TTAB concentration.
 - A sharp change in the fluorescence ratio indicates the partitioning of the probe into the newly formed micelles. The concentration at this inflection point is the CMC.[7][16]

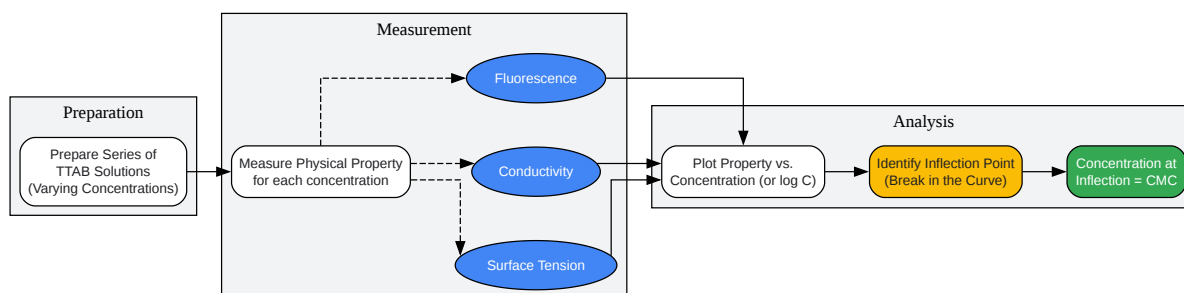
Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and conceptual workflows related to TTAB.



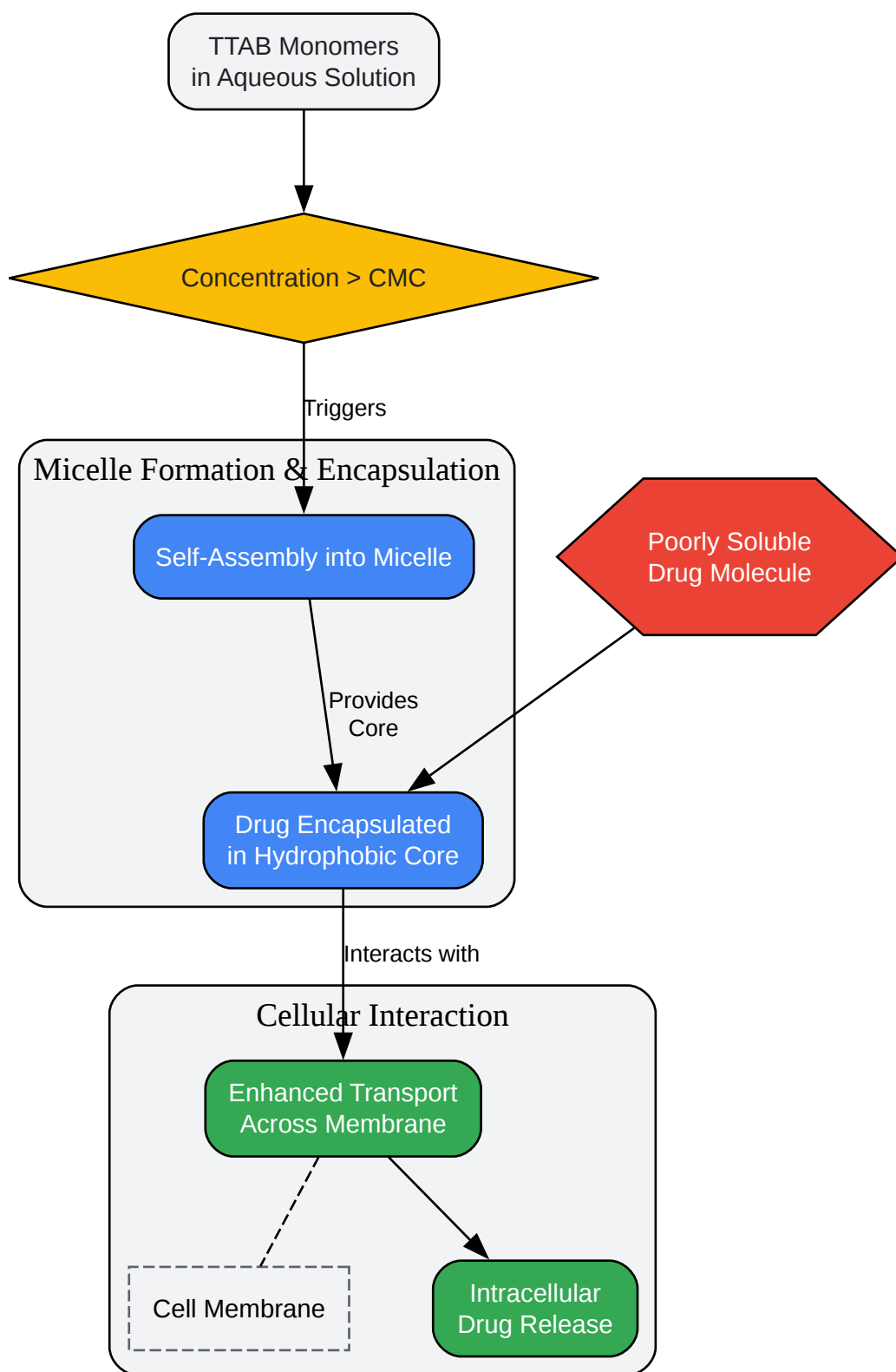
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Workflow for Melting Point Determination.



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General Workflow for CMC Determination.



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Conceptual Model of Micelle-Based Drug Delivery.

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